4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile
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Overview
Description
4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a chloro substituent and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions and synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with formamide in the presence of a base, followed by cyclization to form the imidazo[4,5-C]pyridine core. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-C]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct chemical properties.
Uniqueness
4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
Molecular Formula |
C7H3ClN4 |
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Molecular Weight |
178.58 g/mol |
IUPAC Name |
4-chloro-1H-imidazo[4,5-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(10-3-11-6)1-4(2-9)12-7/h1,3H,(H,10,11) |
InChI Key |
HORIAUJDZNLOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C1NC=N2)Cl)C#N |
Origin of Product |
United States |
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